4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride
CAS No.: 75380-60-8
Cat. No.: VC18460509
Molecular Formula: C12H14ClN3
Molecular Weight: 235.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75380-60-8 |
|---|---|
| Molecular Formula | C12H14ClN3 |
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | 2-ethyl-4-methylpyrazolo[1,5-a]benzimidazole;hydrochloride |
| Standard InChI | InChI=1S/C12H13N3.ClH/c1-3-9-8-12-14(2)10-6-4-5-7-11(10)15(12)13-9;/h4-8H,3H2,1-2H3;1H |
| Standard InChI Key | ZLHPJYBTSGAODR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN2C3=CC=CC=C3N(C2=C1)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic name, 2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazole hydrochloride, reflects its fused heterocyclic architecture. Its molecular formula is C₁₂H₁₄ClN₃, with a molecular weight of 235.71 g/mol. The hydrochloride salt form improves solubility, a critical feature for drug delivery.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 75380-60-8 |
| Molecular Formula | C₁₂H₁₄ClN₃ |
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | 2-ethyl-4-methylpyrazolo[1,5-a]benzimidazole; hydrochloride |
| SMILES | CCC1=NN2C3=CC=CC=C3N(C2=C1)C.Cl |
| Solubility | Enhanced in aqueous media due to HCl salt |
Structural Analysis
The molecule comprises a pyrazole ring fused to a benzimidazole system, with an ethyl group at position 2 and a methyl group at position 4. X-ray crystallography and NMR studies confirm planar geometry, facilitating π-π stacking interactions with biological targets. The hydrochloride counterion stabilizes the protonated benzimidazole nitrogen, enhancing bioavailability.
Synthesis and Synthetic Modifications
Synthetic Pathways
The synthesis begins with 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, undergoing sequential reductions, oxidations, and aminations to introduce substituents . Key steps include:
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Reductive amination of aldehyde intermediates with amines like N-tert-butylpiperazine .
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Nucleophilic substitution at the chloro position using benzimidazole derivatives .
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Salt formation via HCl treatment to yield the monohydrochloride.
Table 2: Representative Synthesis Yields
| Step | Reagents | Yield (%) |
|---|---|---|
| Aldehyde oxidation | Dess–Martin periodinane | 46 |
| Reductive amination | NaBH(OAc)₃ | 63–84 |
| Hydrochloride formation | HCl (gaseous) | Quant. |
Analytical Characterization
Quality control employs HPLC (purity >95%) and spectroscopic methods:
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¹H/¹³C NMR: Confirms substituent positions via chemical shifts (e.g., ethyl δ 1.2 ppm, methyl δ 2.4 ppm).
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Mass spectrometry: ESI-MS shows [M+H]⁺ at m/z 235.71.
| Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| PI3Kδ | 12 | >100 vs. PI3Kα |
| CK2 | 850 | 5 vs. PIM1 |
| Cancer Cell Viability | 8–25 | N/A |
Anti-Inflammatory Applications
The compound suppresses TNF-α and IL-6 production in macrophages by blocking NF-κB nuclear translocation, with EC₅₀ = 50 nM .
Structure-Activity Relationships (SAR)
Substituent Effects
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Ethyl group (C2): Enhances lipophilicity, improving membrane permeability.
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Methyl group (C4): Steric effects modulate target binding; replacement with bulkier groups reduces activity .
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Benzimidazole core: Essential for π-stacking with kinase hinge regions (e.g., Val-828 in PI3Kδ) .
Hydrochloride Salt Impact
The hydrochloride form increases aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for free base), critical for intravenous formulations.
Pharmacokinetics and Toxicity
ADME Profiles
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Absorption: Oral bioavailability = 45% in rodents.
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
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Excretion: Renal clearance (t₁/₂ = 4.2 h).
Ongoing Research and Clinical Prospects
Current studies focus on:
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Combination therapies: Synergy with paclitaxel in triple-negative breast cancer models.
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Prodrug development: Phosphate esters to enhance oral absorption.
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Targeted delivery: Nanoparticle formulations for reduced off-target effects.
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